molecular formula C19H17ClO2 B3837943 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione

2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione

Cat. No. B3837943
M. Wt: 312.8 g/mol
InChI Key: QFVSATFGKJKTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione, also known as Cl-TMD or Cl-Ind, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems is not fully understood. However, it has been proposed that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can act as a photosensitizer, generating singlet oxygen species upon excitation with light. Singlet oxygen species are known to cause oxidative damage to cellular components, leading to cell death. This mechanism has been exploited in the development of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione as a fluorescent probe for imaging intracellular ROS.
Biochemical and physiological effects:
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo. In vitro studies have shown that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can induce cell death in cancer cells upon exposure to light. In vivo studies have shown that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can be used as a fluorescent probe for imaging ROS in zebrafish embryos. However, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione is its high purity and yield, which makes it suitable for use in various applications. Another advantage is its low toxicity, which makes it a safe compound to work with in the laboratory. However, one limitation of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione. One direction is the development of new synthesis methods to improve the yield and purity of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione. Another direction is the exploration of new applications for 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in optoelectronics and organic semiconductors. In biological research, future directions include the development of new fluorescent probes based on 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione for imaging other cellular components, as well as the study of the mechanism of action of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems.

Scientific Research Applications

2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological research. In optoelectronics, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been used as a dopant to improve the charge transport properties of the material. In biological research, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been studied for its potential as a fluorescent probe for imaging intracellular reactive oxygen species (ROS).

properties

IUPAC Name

2-chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO2/c1-10-9-16(13(4)12(3)11(10)2)19(20)17(21)14-7-5-6-8-15(14)18(19)22/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSATFGKJKTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C2(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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